molecular formula C22H24Cl2N4O3S B4664617 3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide

3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Cat. No.: B4664617
M. Wt: 495.4 g/mol
InChI Key: ROZBVKOVPNQTDB-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is a complex organic compound featuring multiple functional groups, including dichlorobenzene, triazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzamide group: This step often involves the reaction of the triazole intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the sulfanyl group: This can be done by reacting the intermediate with 2-(4-methoxyphenoxy)ethylthiol under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and benzamide moiety are often involved in hydrogen bonding and hydrophobic interactions with the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the dichlorobenzene and triazole moieties allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3,4-dichloro-N-[2-[4-ethyl-5-[2-(4-methoxyphenoxy)ethylsulfanyl]-1,2,4-triazol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N4O3S/c1-3-28-20(10-11-25-21(29)15-4-9-18(23)19(24)14-15)26-27-22(28)32-13-12-31-17-7-5-16(30-2)6-8-17/h4-9,14H,3,10-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZBVKOVPNQTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCOC2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 5
3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 6
3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide

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